molecular formula C8H14CuO4 B3343564 Cupric butyrate CAS No. 540-16-9

Cupric butyrate

Cat. No. B3343564
CAS RN: 540-16-9
M. Wt: 237.74 g/mol
InChI Key: PUHAKHQMSBQAKT-UHFFFAOYSA-L
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Patent
US04806674

Procedure details

It is not necessary that the copper(II) carboxylate be added directly to the reaction mixture. For example, when copper(II) chloride and the sodium salt of a carboxylic acid, e.g., sodium acetate or sodium butyrate, are charged to the reaction vessel, the corresponding copper(II) carboxylate, e.g., copper(II) acetate or copper(II) butyrate, are formed in situ in the reaction mixture. Preferably, the copper(II) salt is dried before use to remove any water of crystallization and obtain substantially anhydrous salt.
[Compound]
Name
copper(II) carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cu:1](Cl)Cl.[Na].[C:5]([O-:8])(=[O:7])[CH3:6].[Na+].[C:10]([O-:15])(=[O:14])[CH2:11][CH2:12][CH3:13].[Na+]>>[C:5]([O-:8])(=[O:7])[CH3:6].[Cu+2:1].[C:10]([O-:15])(=[O:14])[CH3:11].[C:10]([O-:15])(=[O:14])[CH2:11][CH2:12][CH3:13].[Cu+2:1].[C:10]([O-:15])(=[O:14])[CH2:11][CH2:12][CH3:13] |f:2.3,4.5,6.7.8,9.10.11,^1:3|

Inputs

Step One
Name
copper(II) carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
be added directly to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Type
product
Smiles
C(CCC)(=O)[O-].[Cu+2].C(CCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.